Ethyl 5'-amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carboxylate
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Overview
Description
Ethyl 5’-amino-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carboxylate is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 5’-amino-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carboxylate typically involves multi-component reactions. One common method includes the reaction of 5-amino-3-methyl-1-phenylpyrazole with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as FeCl3 or polyvinyl pyrrolidine to accelerate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
Ethyl 5’-amino-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carboxylate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or sulfonates, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., FeCl3, PVP), and varying temperatures and pressures depending on the desired reaction . Major products formed from these reactions include various substituted pyrazoles and pyrano derivatives .
Scientific Research Applications
Ethyl 5’-amino-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5’-amino-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways . The presence of multiple functional groups enables it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules .
Comparison with Similar Compounds
Similar compounds to Ethyl 5’-amino-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carboxylate include:
5-Amino-3-methyl-1-phenylpyrazole: A precursor in the synthesis of the target compound.
Pyrazolo[1,5-a]pyrimidines: Known for their biological activities and structural similarities.
Indole derivatives: Share the indole moiety and exhibit similar biological properties.
The uniqueness of Ethyl 5’-amino-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H20N4O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl 5'-amino-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-6'-carboxylate |
InChI |
InChI=1S/C23H20N4O4/c1-3-30-21(28)18-19(24)23(15-11-7-8-12-16(15)25-22(23)29)17-13(2)26-27(20(17)31-18)14-9-5-4-6-10-14/h4-12H,3,24H2,1-2H3,(H,25,29) |
InChI Key |
CXOKRKLVKSWNOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2(C3=CC=CC=C3NC2=O)C4=C(O1)N(N=C4C)C5=CC=CC=C5)N |
Origin of Product |
United States |
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